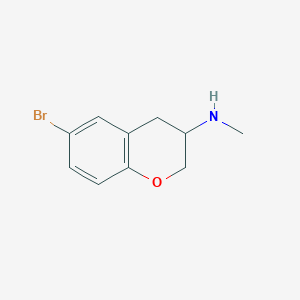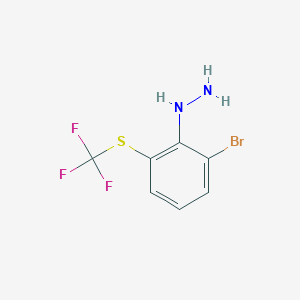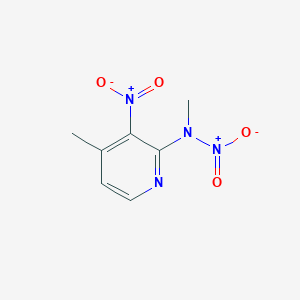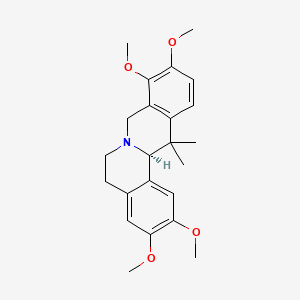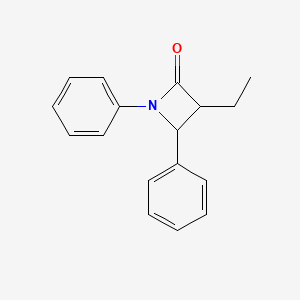
3-Ethyl-1,4-diphenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,4-diphenylazetidin-2-one is a member of the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a crucial structural component in many biologically active molecules, including β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with aromatic amines to form Schiff bases, which are then cyclized using acid chlorides in the presence of a base such as tri-n-butylamine in toluene . This method ensures the formation of the azetidinone ring with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of catalysts and automated systems can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,4-diphenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Ethyl-1,4-diphenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s aromatic rings also allow for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1,4-Diphenylazetidin-2-one: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Methyl-1,4-diphenylazetidin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
3-Phenyl-1,4-diphenylazetidin-2-one: Contains an additional phenyl group, which can influence its chemical behavior and biological activity.
Uniqueness: 3-Ethyl-1,4-diphenylazetidin-2-one is unique due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature may also influence its reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
39629-27-1 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-ethyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO/c1-2-15-16(13-9-5-3-6-10-13)18(17(15)19)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI Key |
VGNWNCUHBARGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


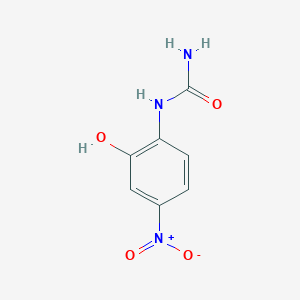

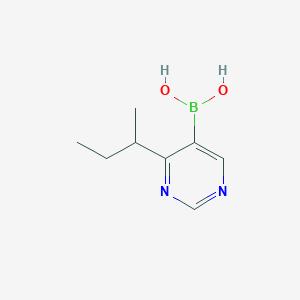
![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)

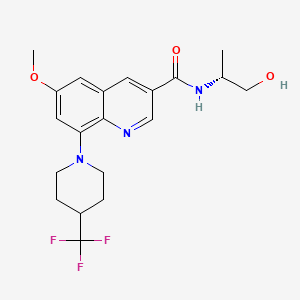
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

